molecular formula C59H79N15O13 B1599975 (D-苯(sup 2))-(D-丙氨酸(sup 6))-促黄体激素释放激素 CAS No. 54784-44-0

(D-苯(sup 2))-(D-丙氨酸(sup 6))-促黄体激素释放激素

货号: B1599975
CAS 编号: 54784-44-0
分子量: 1206.4 g/mol
InChI 键: VQKMKQJDJGQSDZ-SZYFUYGVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[D-PHE2,D-ALA6]-LH-RH, also known as [D-PHE2,D-ALA6]-Luteinizing Hormone-Releasing Hormone, is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. These hormones are essential for reproductive function in both males and females.

科学研究应用

[D-PHE2,D-ALA6]-LH-RH has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its potential effects on fertility.

    Medicine: Explored as a therapeutic agent for conditions related to hormone imbalances, such as prostate cancer and endometriosis.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.

作用机制

Target of Action

The primary target of (D-Phe²)-(D-ala⁶)-luteinizing hormone-releasing hormone, also known as a growth hormone-releasing peptide (GHRP), is the growth hormone (GH) secretagogue receptor in the pituitary gland . This receptor plays a crucial role in stimulating the release of GH .

Mode of Action

The compound interacts with its target receptors in a dose-dependent manner, leading to an increase in GH release . Unlike growth hormone-releasing hormone (GHRH), this peptide releases GH via a calcium-dependent, cAMP-independent mechanism . It’s worth noting that the GHRP-induced increases in intracellular calcium and GH release are sensitive to somatostatin inhibition .

Biochemical Pathways

The compound affects the GH secretion pathway. It increases intracellular calcium levels, which in turn stimulates the release of GH . This process is independent of the cAMP pathway, which is typically involved in GH release . The compound’s action is additive to cAMP-elevating agents and protein kinase C, indicating these agents stimulate GH release via a mechanism separate from that of GHRP .

Pharmacokinetics

They can be administered in various ways, including intranasally, and still stimulate GH secretion .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors. For example, the presence of somatostatin, a hormone that inhibits GH release, can suppress the compound’s effects . Additionally, the compound’s GH-releasing effect is dependent on an intact GHRH signaling system

未来方向

The development of potent peptide hormone analogues, new biomedical devices for pulsatile administration and sustained delivery, and sophisticated experimental methods for the evaluation of hypothalamic-pituitary-gonadal function have all contributed to a rapid application of the experimental concepts to clinical reality . The role of GHRH in GHS-induced GH release has been attributed primarily to the ability of GHS to release GHRH from hypothalamic neurons .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [D-PHE2,D-ALA6]-LH-RH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps in the synthesis include:

    Coupling Reactions: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like anisole.

Industrial Production Methods

In an industrial setting, the production of [D-PHE2,D-ALA6]-LH-RH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The purification of the final product is typically achieved through high-performance liquid chromatography.

化学反应分析

Types of Reactions

[D-PHE2,D-ALA6]-LH-RH can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Standard peptide synthesis reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

相似化合物的比较

Similar Compounds

    [D-PHE3(NH2); Pro3; D-Ala6]-Luliberin: An analog with an amide group on the phenylalanine residue.

    [D-PHE2(NO2); Pro3; D-Ala6]-Luliberin: An analog with a nitro group on the phenylalanine residue.

Uniqueness

[D-PHE2,D-ALA6]-LH-RH is unique in its specific substitutions at the second and sixth positions of the peptide chain. These modifications enhance its stability and receptor binding affinity compared to the natural hormone and other analogs. This makes it a valuable tool for research and potential therapeutic applications.

属性

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMKQJDJGQSDZ-SZYFUYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H79N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54784-44-0
Record name LHRH, Phe(2)-ala(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054784440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Phe2,D-Ala6-luteinizing hormonereleasing hormon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WY-18185
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CH971OO9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 2
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 3
Reactant of Route 3
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 4
Reactant of Route 4
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 5
Reactant of Route 5
[D-PHE2,D-ALA6]-LH-RH
Reactant of Route 6
Reactant of Route 6
[D-PHE2,D-ALA6]-LH-RH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。